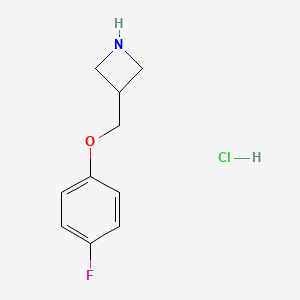

3-((4-Fluorophenoxy)methyl)azetidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-fluorophenoxy)methyl]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFDRJVFRCXFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride

Foreword: Unveiling the Potential of a Novel Azetidine Derivative

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical exploration into the prospective biological activities of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride. While this specific molecule is currently positioned as a research intermediate, its structural motifs—the strained azetidine ring and the electronegative 4-fluorophenoxy group—suggest a rich, yet uncharted, pharmacological landscape. This document is crafted not as a mere recitation of established facts, but as a forward-looking guide, grounded in scientific first principles, to inspire and direct future research. We will delve into the rationale behind hypothesizing its potential therapeutic applications and provide robust, field-proven methodologies to systematically investigate these possibilities.

Compound Profile: this compound

This compound is a synthetic organic compound characterized by a four-membered saturated nitrogen-containing heterocycle (azetidine) linked to a 4-fluorophenoxy group via a methylene bridge. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing.

| Property | Value | Source |

| CAS Number | 1864057-70-4 | [1] |

| Molecular Formula | C₁₀H₁₃ClFNO | [1] |

| Molecular Weight | 217.67 g/mol | [1] |

| IUPAC Name | This compound | [1] |

The azetidine ring, a strained four-membered heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain contributes to a unique three-dimensional geometry and can influence binding affinity and metabolic stability. Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and central nervous system (CNS) modulatory effects.[2][3] The 4-fluorophenoxy group, on the other hand, is a common substituent in drug candidates, where the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and in some cases, participate in key binding interactions.

Postulated Biological Activities and Therapeutic Targets

Based on a comprehensive analysis of its structural components, we can hypothesize potential biological activities for this compound in two primary therapeutic areas: oncology and neuroscience.

Anticancer Potential

The azetidine scaffold is present in several approved and investigational anticancer agents.[2] Its rigid structure can serve as a key pharmacophore, orienting substituents for optimal interaction with biological targets. The presence of the 4-fluorophenoxy group could further enhance its anticancer profile through various mechanisms.

Hypothesized Mechanisms of Action:

-

Kinase Inhibition: Many kinase inhibitors incorporate heterocyclic moieties. The azetidine ring could position the 4-fluorophenoxy group to interact with the ATP-binding pocket of various kinases implicated in cancer cell proliferation and survival.

-

Disruption of Protein-Protein Interactions: The rigid azetidine core could serve as a scaffold to present the 4-fluorophenoxy moiety for insertion into hydrophobic pockets at the interface of protein-protein interactions crucial for tumor progression.

-

Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic pathways by interacting with key regulatory proteins.

Neurological Activity

Azetidine derivatives have also shown promise as modulators of CNS targets.[2] The unique conformational constraints of the azetidine ring can impart high selectivity for specific receptor subtypes.

Hypothesized Mechanisms of Action:

-

Receptor Modulation: The compound could act as an agonist or antagonist at various neurotransmitter receptors, such as dopamine, serotonin, or muscarinic acetylcholine receptors, which are implicated in a range of neurological and psychiatric disorders.[2][4]

-

Enzyme Inhibition: It could inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

-

Ion Channel Modulation: The compound might interact with and modulate the activity of ion channels in the CNS, influencing neuronal excitability.

Experimental Protocols for Biological Evaluation

To systematically investigate the hypothesized biological activities, a tiered approach of in vitro and in vivo assays is recommended.

In Vitro Anticancer Activity Assessment

The initial phase of screening should focus on evaluating the cytotoxic and antiproliferative effects of the compound against a panel of human cancer cell lines.

Workflow for In Vitro Anticancer Screening:

Figure 1: Tiered workflow for in vitro anticancer evaluation.

Step-by-Step Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

In Vitro Neurological Activity Assessment

Initial screening for neurological activity should involve binding assays for key CNS receptors and enzymes.

Workflow for In Vitro Neurological Screening:

Figure 2: Tiered workflow for in vitro neurological evaluation.

Step-by-Step Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal brain tissue.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

In Vivo Evaluation Strategies

Should the in vitro data demonstrate promising activity, subsequent in vivo studies in appropriate animal models are warranted.

In Vivo Oncology Models

For anticancer evaluation, xenograft models using human cancer cell lines implanted in immunocompromised mice are the standard.[5]

Experimental Design:

-

Model: Athymic nude mice bearing subcutaneous tumors derived from a responsive cancer cell line identified in vitro.

-

Treatment: Once tumors reach a palpable size, treat animals with this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dose levels.

-

Endpoints: Monitor tumor growth over time, body weight (as an indicator of toxicity), and overall animal health. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker assessment).

In Vivo Neuroscience Models

For neurological activity, the choice of animal model will depend on the in vitro findings. For example, if the compound shows affinity for dopamine receptors, a model of Parkinson's disease or schizophrenia may be appropriate.[6][7]

Experimental Design (Example: Antidepressant-like Activity):

-

Model: Forced swim test or tail suspension test in mice.

-

Treatment: Administer this compound at various doses prior to the behavioral test.

-

Endpoints: Measure the duration of immobility. A decrease in immobility time is indicative of antidepressant-like effects.

Concluding Remarks and Future Directions

This compound represents a molecule of significant, yet unrealized, potential. Its constituent chemical moieties suggest promising avenues for investigation in both oncology and neuroscience. The experimental workflows and protocols detailed in this guide provide a robust framework for elucidating its biological activity. Future research should focus on a systematic evaluation, starting with broad in vitro screening and progressing to more focused mechanistic studies and in vivo validation. The insights gained from such a program will be invaluable in determining the therapeutic utility of this and related azetidine derivatives.

References

-

Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. (2023, June 9). Medwin Publishers. Retrieved January 23, 2026, from [Link]

- The synthetic method of 3 fluoro azetidine derivatives. (2017, November 14). Google Patents.

-

In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved January 23, 2026, from [Link]

-

In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. (2023, February 8). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Neurodegenerative Disease Models. (n.d.). InVivo Biosystems. Retrieved January 23, 2026, from [Link]

-

Organic Compounds with Biological Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Current and Future Prospects of Azetidine Derivatives an Overview. (2025, August 4). ResearchGate. Retrieved January 23, 2026, from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 23, 2026, from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021, January 12). Emulate. Retrieved January 23, 2026, from [Link]

-

Azetidine derivatives of tricyclic antidepressant agents. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019, October 18). DergiPark. Retrieved January 23, 2026, from [Link]

-

Life Science News: In Vivo Research Approaches in the Study of Neurological Disease and Psychiatric Disorders. (n.d.). InsideScientific. Retrieved January 23, 2026, from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. (2021, November 10). MDPI. Retrieved January 23, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medwinpublisher.org [medwinpublisher.org]

- 4. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. noblelifesci.com [noblelifesci.com]

- 6. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Scaffold: From Chemical Curiosity to Cornerstone of Modern Drug Discovery

A Technical Guide on the Discovery, Synthesis, and Application of Azetidine Compounds

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being viewed as esoteric chemical curiosities to indispensable motifs in contemporary drug discovery and medicinal chemistry.[1] Their unique combination of high ring strain, conformational rigidity, and a three-dimensional, sp³-rich character endows them with the ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1] This guide provides a comprehensive technical overview of the discovery and historical evolution of azetidine chemistry, delves into the diverse and sophisticated synthetic strategies developed for their construction, and highlights their significant impact on the pharmaceutical landscape through the examination of approved drugs and promising therapeutic candidates.

Introduction: The Allure of the Strained Ring

The azetidine ring, a saturated heterocycle containing one nitrogen atom, possesses a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol. This inherent strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, is the wellspring of azetidine's unique chemical reactivity and its value as a building block in organic synthesis. Historically, the synthesis of such strained rings presented a formidable challenge, limiting their exploration.[2] However, the relentless pursuit of novel chemical space in drug discovery has propelled the development of innovative synthetic methodologies, unlocking the vast potential of the azetidine scaffold.

The incorporation of an azetidine moiety into a drug candidate can offer several advantages:

-

Improved Physicochemical Properties: The non-planar, three-dimensional structure of the azetidine ring can disrupt planarity in a molecule, often leading to increased solubility and reduced toxicity.

-

Enhanced Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.[1]

-

Conformational Rigidity: The constrained nature of the four-membered ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.[1][3] This pre-organization of substituents into a defined spatial orientation can decrease the entropic penalty of binding.[3]

-

Novel Chemical Space: Azetidines provide a unique structural framework that can be exploited to explore novel interactions with biological targets.

The first synthesis of azetidine was reported in 1888, yet for much of the following century, these compounds were considered more of a synthetic challenge than a practical tool. The discovery of naturally occurring azetidine-containing compounds, such as azetidine-2-carboxylic acid, and the burgeoning field of medicinal chemistry in the latter half of the 20th century spurred a renewed and intensified interest in this fascinating heterocycle.

A Journey Through Time: The History of Azetidine Synthesis

The historical development of azetidine synthesis reflects the broader advancements in synthetic organic chemistry. Early methods were often harsh and limited in scope, while modern approaches offer high levels of control over stereochemistry and functional group tolerance.

Early Explorations: Intramolecular Cyclizations

The classical and most direct approach to the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives. This method relies on the nucleophilic displacement of a leaving group at the γ-position by the amine nitrogen.

Key Experimental Protocol: Synthesis of 1-Arenesulfonylazetidines

A straightforward method for the synthesis of 1,3-disubstituted azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.[4] Another common approach is the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation.[4]

-

Step 1: Starting Material Preparation: A suitable 1,3-propanediol derivative with a leaving group at the 3-position and a protected amine at the 1-position is synthesized.

-

Step 2: Cyclization: The protected amine is deprotected, and the resulting free amine undergoes intramolecular nucleophilic substitution to form the azetidine ring. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

The efficiency of these early methods was often hampered by competing elimination reactions and the need for high dilution to favor intramolecular cyclization over intermolecular polymerization.

The Rise of Modern Synthetic Methods

The limitations of classical methods spurred the development of more sophisticated and versatile strategies for azetidine synthesis. These modern techniques offer greater control over the reaction and provide access to a wider range of substituted azetidines.

Table 1: Comparison of Modern Azetidine Synthetic Methodologies

| Method | Description | Advantages | Limitations |

| [2+2] Cycloadditions | Photochemical or metal-catalyzed cycloaddition of imines and alkenes (aza Paternò-Büchi reaction).[5] | Atom-economical, direct formation of the four-membered ring.[5] | Can be challenging to control regioselectivity and stereoselectivity; limited substrate scope in some cases.[5] |

| Ring Contraction | Conversion of five-membered rings, such as pyrrolidinones, into azetidines. | Access to functionalized azetidines from readily available starting materials. | Requires specific substitution patterns on the starting heterocycle. |

| C-H Amination | Intramolecular insertion of a nitrene into a C-H bond to form the azetidine ring. | Powerful method for the synthesis of complex azetidines. | Can be limited by the reactivity and selectivity of the C-H insertion. |

| Strain-Release Homologation | Ring-opening of highly strained azabicyclo[1.1.0]butanes with nucleophiles.[4] | Provides access to a wide variety of substituted azetidines with high efficiency.[4] | The synthesis of the starting azabicyclo[1.1.0]butanes can be challenging. |

Diagram 1: Key Synthetic Pathways to Azetidines

Caption: Major synthetic routes to the azetidine core.

One of the most powerful modern methods is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene.[5] This reaction directly constructs the four-membered ring in a single, atom-economical step.[5] However, challenges such as competing side reactions and control of stereoselectivity have historically limited its widespread application.[5] Recent advances in photochemistry and catalysis are overcoming these hurdles, making this a highly attractive strategy.[5]

Azetidines in Action: A Privileged Scaffold in Drug Discovery

The unique properties of the azetidine ring have made it a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[6] A wide range of azetidine derivatives have been shown to exhibit diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2]

FDA-Approved Drugs Containing the Azetidine Moiety

The successful translation of azetidine-containing compounds from the laboratory to the clinic is a testament to their therapeutic potential.

Table 2: Selected FDA-Approved Drugs Featuring an Azetidine Ring

| Drug Name | Brand Name | Therapeutic Area | Role of the Azetidine Moiety |

| Azelnidipine | Calblock | Antihypertensive | The azetidine ring is a key component of this dihydropyridine calcium channel blocker.[6] |

| Cobimetinib | Cotellic | Oncology | This MEK1/2 inhibitor incorporates an azetidine ring to enhance its pharmacological properties.[1][6] |

| Baricitinib | Olumiant | Rheumatoid Arthritis | An azetidine-containing Janus kinase (JAK) inhibitor.[1] |

| Sarolaner | Simparica | Veterinary Medicine | A parasiticide for dogs that contains an azetidine scaffold.[1] |

Another notable example is ximelagatran (Exanta), a direct thrombin inhibitor that was initially approved as an anticoagulant but was later withdrawn from the market due to hepatotoxicity.[6] These examples highlight both the promise and the challenges of developing azetidine-based therapeutics.

Case Study: The Development of STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a key role in cell growth and survival, and its aberrant activation is implicated in many cancers. The development of small-molecule inhibitors of STAT3 is therefore a major focus of cancer research.

Recently, a series of novel azetidine amides have been discovered as potent and selective STAT3 inhibitors.[7][8] In these compounds, the azetidine ring serves as a rigid scaffold to orient the key pharmacophoric groups for optimal interaction with the STAT3 protein.

Experimental Protocol: In Vitro Evaluation of Azetidine-Based STAT3 Inhibitors

-

Cell Viability Assays: Human breast cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468) are treated with varying concentrations of the azetidine compounds.[7][8] Cell viability is assessed using standard methods to determine the IC₅₀ values.

-

Colony Formation Assays: The long-term effect of the inhibitors on cancer cell survival is evaluated by treating single-cell cultures with the compounds and monitoring their ability to form colonies.[7][8]

-

Mechanism of Action Studies: The effect of the compounds on STAT3 signaling pathways is investigated by analyzing the phosphorylation status of STAT3 and its downstream targets using techniques like Western blotting.

These studies have shown that certain azetidine-based STAT3 inhibitors can effectively inhibit cancer cell growth and survival at sub-micromolar concentrations, demonstrating their potential as therapeutic agents.[8]

Diagram 2: Workflow for the Discovery of Azetidine-Based STAT3 Inhibitors

Caption: A typical workflow for the discovery and development of novel azetidine-based inhibitors.

Future Perspectives and Challenges

The field of azetidine chemistry is poised for continued growth and innovation. The development of new catalytic methods for the enantioselective synthesis of highly substituted azetidines will further expand their utility in drug discovery. Moreover, the exploration of azetidines as bioisosteres for other functional groups and as constrained peptide mimetics holds significant promise.

Despite the remarkable progress, challenges remain. The synthesis of certain complex azetidine derivatives can still be difficult and low-yielding. Furthermore, a deeper understanding of the metabolic fate and potential toxicity of azetidine-containing compounds is crucial for their successful development as safe and effective drugs.

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Azetidine synthesis. Organic Chemistry Portal.

- Azetidine Synthesis. ScienceDirect.

- Azetidines in medicinal chemistry: emerging applic

- Synthesis of Azetidines by Aza Paternò-Büchi Reactions.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST

- Azetidines in Drug Discovery. PharmaBlock.

- Azetidines. Enamine.

- Structures of some azetidine-based drugs.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines - Enamine [enamine.net]

- 4. Azetidine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Dissolution of 3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride

Introduction: Navigating the Solubility Landscape of a Novel Azetidine Compound

3-((4-Fluorophenoxy)methyl)azetidine hydrochloride is a substituted azetidine compound with potential applications in drug discovery and development. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, and the fluorophenoxy group suggests that this molecule may possess interesting biological activities. As with any novel compound, establishing a reliable and reproducible dissolution protocol is a critical first step for any experimental workflow, be it in vitro screening or in vivo pharmacokinetic studies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound. We will delve into the physicochemical rationale behind the choice of solvents and methodologies, and present detailed, step-by-step protocols for preparing solutions suitable for a range of experimental applications. The hydrochloride salt form of this compound is intended to enhance its aqueous solubility and stability compared to the free base, a common strategy in pharmaceutical development to improve drug-like properties.[1]

Physicochemical Properties and Solubility Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for developing a successful dissolution protocol.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₁₃ClFNO | [2] |

| Molecular Weight | 217.67 g/mol | [2] |

| Appearance | White to off-white crystalline powder (predicted) | [3] |

| Salt Form | Hydrochloride | [2] |

The fluorophenoxy moiety introduces a degree of lipophilicity, which may limit aqueous solubility, while the azetidine nitrogen, being basic, is protonated to form the hydrochloride salt, which is expected to improve solubility in polar solvents.[4] The interplay between these structural features dictates the compound's solubility profile.

Solvent Selection Rationale

The choice of solvent is contingent on the intended application. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common choice due to its excellent solubilizing power for a wide range of organic molecules.[5] For in vivo studies, biocompatible solvent systems are required.

Diagram: Decision Tree for Solvent Selection

Caption: Decision tree for selecting an appropriate solvent system.

Protocol 1: Preparation of Stock Solutions in DMSO for In Vitro Applications

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which is a common practice for compound libraries used in high-throughput screening.[5]

Materials

-

This compound

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Step-by-Step Procedure

-

Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 217.67 g/mol x 0.001 L x 1000 = 2.18 mg

-

Weigh the Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance in a sterile microcentrifuge tube.

-

Dissolution in DMSO: Add the desired volume of sterile DMSO to the tube.

-

Mixing: Vortex the tube until the compound is completely dissolved. To avoid introducing moisture, ensure the cap is securely fastened.

-

Aiding Dissolution (if necessary): If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C water bath) can also be employed, but be cautious of potential compound degradation with prolonged heat exposure.

-

Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The use of amber tubes is recommended to protect the solution from light. While many compounds are stable in DMSO for extended periods when stored properly, it is good practice to periodically check for precipitation.[6]

Protocol 2: Empirical Determination of Aqueous Solubility

For experiments requiring an aqueous vehicle, determining the solubility of the compound in water or a relevant buffer is essential. This protocol provides a straightforward method for estimating aqueous solubility.

Materials

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Small glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of solvent (e.g., 1 mL of water or PBS) in a glass vial.

-

Ensure there is undissolved solid material at the bottom of the vial.

-

-

Equilibration:

-

Seal the vials and place them on a magnetic stirrer at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.[7]

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore and a standard curve is available, or HPLC).

-

-

Calculation of Solubility:

-

The determined concentration represents the aqueous solubility of the compound under the tested conditions.

-

Protocol 3: Preparation of a Formulation for In Vivo Studies

For animal dosing, a well-tolerated formulation that maintains the compound in solution is crucial. A common approach for compounds with limited aqueous solubility is the use of a co-solvent system.

Materials

-

This compound

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

-

Sterile vials and syringes

Example Formulation (to be optimized based on solubility and tolerability data)

A common vehicle for oral or parenteral administration is a mixture of PEG300, Tween 80, and saline/D5W. A typical starting point could be a 10:10:80 or 20:20:60 ratio of PEG300:Tween 80:Saline.

Step-by-Step Procedure

-

Vehicle Preparation:

-

In a sterile vial, combine the required volumes of PEG300 and Tween 80.

-

Mix thoroughly by vortexing.

-

-

Compound Dissolution:

-

Add the calculated amount of this compound to the PEG300/Tween 80 mixture.

-

Vortex and/or sonicate until the compound is completely dissolved. Gentle warming may be necessary.

-

-

Addition of Aqueous Component:

-

Slowly add the sterile saline or D5W to the dissolved compound mixture while continuously vortexing to prevent precipitation.

-

-

Final Formulation:

-

The final solution should be clear and free of any visible particulates.

-

This formulation should be prepared fresh before each experiment. For a bicyclic azetidine with antimalarial activity, a formulation of 70% PEG300 and 30% of a 5% dextrose in water solution was used for in vivo studies in mice.

-

Diagram: General Workflow for Compound Dissolution and Use

Caption: A generalized workflow for dissolving the compound for experimental use.

Troubleshooting and Best Practices

-

Precipitation upon dilution: If the compound precipitates when diluting a DMSO stock into aqueous media, consider lowering the stock concentration or the final concentration in the assay.

-

pH effects: The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your final solution is compatible with compound stability and the experimental system.

-

Stability: The stability of the dissolved compound should be assessed, especially if solutions are to be stored for extended periods. For some phenoxy acids, stability can vary in aqueous solutions.[8]

-

Filtration: When preparing sterile solutions, use a low-protein-binding syringe filter (e.g., PVDF) to minimize compound loss.

Conclusion

The successful dissolution of this compound is a foundational step for its evaluation in any research or development setting. By understanding the compound's physicochemical properties and systematically applying the protocols outlined in this guide, researchers can prepare reliable and reproducible solutions for their experiments. The provided workflows for preparing DMSO stock solutions, empirically determining aqueous solubility, and formulating for in vivo studies offer a robust starting point for working with this novel molecule.

References

- Fluorochem. This compound. (Product Page).

- Chem-Impex. Azetidine hydrochloride. (Product Page).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21428730, 3-(4-Fluorophenoxy)azetidine. Retrieved January 23, 2026 from [Link].

- Sigma-Aldrich. 3-(4-Fluorophenyl)azetidine hydrochloride. (Product Page).

- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 8(3), 292–297.

- CymitQuimica. azetidine hydrochloride. (Product Page).

- Kato, N., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. ACS Central Science, 3(7), 747–752.

- Google Patents. (2010).

- Fisher Scientific. Azetidines. (Product Page).

- BenchChem. 3-(4-Fluorophenyl)azetidine hydrochloride. (Product Page).

- P. K. J. Olejnik, A. M. T. D. P. G. D. A. Olejnik and A. M. T. D. P. G. D. A. Olejnik, "Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review," Environmental Science and Pollution Research, vol. 26, no. 1, pp. 13-33, 2019.

- PubMed. Stability of fluorouracil administered through four portable infusion pumps.

- MedCrave. Effect of solvent and pH on the stability and chemical reactivity of the delphinidin molecule.

- PubMed.

- ResearchGate. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior.

- PhytoTech Labs. Preparing Stock Solutions.

- Chemistry LibreTexts. 2.5: Preparing Solutions.

- PubMed. [Stability of 5-fluorouracil solutions according to different parameters].

- CymitQuimica. 3-Methoxy-Azetidine Hydrochloride. (Product Page).

- BenchChem. 3-(2-Chloro-4,6-dimethylphenoxy)azetidine for in vivo studies in animal models.

- Lund University Publications. (2006).

- BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.

- ResearchGate. (2012). How to make a salt of a novel compound?.

- ResearchGate. (2021).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved January 23, 2026 from [Link].

- ResearchGate. (2017).

- TutorChase. How do functional groups affect solubility in organic compounds?.

- PubMed Central. (2012). Drug Solubility: Importance and Enhancement Techniques.

- ACS Publications. (2018).

- Agilent. (2019). Introduction to Dissolution Method Development.

- PharmaCores. (2025). Dissolution test: Method development Guide for R&D team Part 1.

- Altasciences. (2023).

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

- 4. tutorchase.com [tutorchase.com]

- 5. uspnf.com [uspnf.com]

- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for High-Throughput Screening of 3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride

Introduction: Unveiling the Neuromodulatory Potential of a Novel Azetidine Scaffold

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable pharmacokinetic properties and unique three-dimensional conformations to bioactive molecules.[1][2] Its incorporation into drug candidates has led to a diverse range of pharmacological activities, including applications in oncology, infectious diseases, and disorders of the central nervous system (CNS).[1][3] The compound 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride, with its distinct combination of an azetidine core, a fluorophenoxy moiety, and a flexible methyl linker, presents a compelling profile for investigation into its neuromodulatory effects.

Extensive research into structurally related azetidine derivatives has revealed a strong propensity for interaction with monoamine transporters.[4] Specifically, compounds featuring a 3-aryl or 3-arylmethoxy substitution on the azetidine ring have demonstrated high affinity for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[4] These transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[5] The structural similarities between this compound and known monoamine transporter ligands provide a strong rationale for its evaluation as a potential inhibitor of this protein family.

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of this compound to characterize its activity as a monoamine transporter inhibitor. We present two robust and complementary HTS methodologies: a fluorescence-based neurotransmitter uptake assay for functional assessment of inhibition and a radioligand binding assay for direct measurement of affinity to the transporter proteins.

I. High-Throughput Functional Screening: Fluorescence-Based Neurotransmitter Uptake Assay

This assay provides a functional measure of the test compound's ability to inhibit the uptake of a fluorescent substrate that mimics the natural neurotransmitters (serotonin, dopamine, or norepinephrine) into cells expressing the respective transporter.[6][7] An increase in intracellular fluorescence serves as a direct indicator of transporter activity, which is expected to be diminished in the presence of an inhibitor.

Principle of the Assay

Cells overexpressing a specific monoamine transporter (SERT, DAT, or NET) are incubated with a fluorescent substrate. In the absence of an inhibitor, the transporter actively transports the substrate into the cell, leading to an accumulation of fluorescence. When an inhibitor like this compound is present, it blocks the transporter, preventing substrate uptake and resulting in a lower intracellular fluorescence signal.

Caption: Mechanism of the fluorescence-based neurotransmitter uptake assay.

Experimental Protocol

1. Cell Culture and Plating: a. Culture HEK-293 cells stably expressing human SERT, DAT, or NET in appropriate media supplemented with a selection antibiotic. b. The day before the assay, harvest the cells and plate them in 384-well, black, clear-bottom microplates at a density of 15,000-25,000 cells per well. c. Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

2. Compound Preparation and Plating: a. Prepare a stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution to create a concentration gradient (e.g., 10-point, 3-fold dilution) in an appropriate assay buffer. c. Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the diluted compounds and controls (positive control inhibitor and vehicle control) to the cell plates.

3. Assay Performance: a. Prepare the fluorescent substrate solution according to the manufacturer's instructions (e.g., using a commercially available neurotransmitter transporter uptake assay kit).[7][8] b. Add the substrate solution to all wells of the cell plate. c. Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C, protected from light.

4. Data Acquisition: a. Measure the fluorescence intensity of each well using a bottom-read fluorescence microplate reader. b. Use excitation and emission wavelengths appropriate for the chosen fluorescent substrate.

5. Data Analysis: a. Subtract the background fluorescence (from wells without cells). b. Normalize the data to the positive (e.g., a known potent inhibitor) and negative (vehicle) controls. c. Plot the normalized fluorescence intensity against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound for each transporter.

Data Presentation

| Parameter | Recommended Value |

| Cell Line | HEK-293 expressing hSERT, hDAT, or hNET |

| Plate Format | 384-well, black, clear-bottom |

| Seeding Density | 15,000 - 25,000 cells/well |

| Compound Concentration Range | 1 nM to 30 µM |

| Positive Controls | Fluoxetine (SERT), GBR-12909 (DAT), Desipramine (NET) |

| Incubation Time | 10 - 30 minutes at 37°C |

| Detection | Fluorescence Intensity |

II. High-Throughput Affinity Determination: Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the monoamine transporters by quantifying its ability to compete with a radiolabeled ligand that specifically binds to the target transporter.[4][9] This method is considered the gold standard for determining the binding affinity (Kᵢ) of a compound.

Principle of the Assay

Cell membranes expressing the target transporter are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. The radioligand and the test compound compete for the same binding site on the transporter. The amount of bound radioactivity is inversely proportional to the affinity and concentration of the test compound.

Caption: Principle of the competitive radioligand binding assay.

Experimental Protocol

1. Membrane Preparation: a. Prepare cell membrane homogenates from cells overexpressing human SERT, DAT, or NET. b. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Assay Setup: a. In a 96-well microplate, add assay buffer, the membrane preparation, the radioligand, and varying concentrations of this compound. b. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

3. Incubation: a. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

4. Harvesting and Detection: a. Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. b. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand. c. Allow the filters to dry, and then add scintillation cocktail. d. Measure the radioactivity on each filter using a microplate scintillation counter.

5. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a one-site competition model to determine the IC₅₀ value. d. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation

| Parameter | SERT | DAT | NET |

| Radioligand | [³H]Citalopram | [³H]WIN 35,428 | [³H]Nisoxetine |

| Non-specific Ligand | Fluoxetine | GBR-12909 | Desipramine |

| Membrane Protein | 10-20 µ g/well | 10-20 µ g/well | 20-40 µ g/well |

| Incubation Time | 60 min at RT | 120 min at RT | 120 min at RT |

| Kₔ of Radioligand | ~1 nM | ~5 nM | ~1 nM |

III. Self-Validating Systems and Causality in Experimental Design

The trustworthiness of these protocols is ensured by the inclusion of appropriate controls. In the fluorescence-based assay, the positive control (a known potent inhibitor) validates that the assay can detect inhibition, while the vehicle control establishes the baseline transporter activity. In the radioligand binding assay, the total and non-specific binding controls are crucial for calculating the specific binding of the radioligand to the transporter.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound as a potential monoamine transporter inhibitor. Based on the established pharmacology of structurally related azetidine compounds[4], it is hypothesized that this molecule will exhibit inhibitory activity at SERT, DAT, and/or NET. The successful execution of these assays will provide valuable data on the compound's potency and selectivity, guiding further drug development efforts for novel therapeutics targeting neurological and psychiatric disorders.

References

-

Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. [Link]

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]

-

Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]

-

Azetidines of pharmacological interest. PubMed. [Link]

-

Neurotransmitter Transporter Assay Kit. Molecular Devices. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed Central. [Link]

-

3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. National Institutes of Health. [Link]

-

5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. PubMed. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]

-

AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

-

Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

-

Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. [Link]

-

Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

-

Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. ResearchGate. [Link]

-

Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. [Link]

-

Radioligand Binding Assay. Creative Bioarray. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

- 7. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

Troubleshooting & Optimization

Stability problems of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride in solution

Prepared by: Gemini Application Science Team Document ID: TSC-AZD-01 Version: 1.0 Last Updated: January 23, 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This document outlines the known stability profile, potential degradation pathways, and provides robust troubleshooting guides and validated experimental protocols to address common challenges. The hydrochloride salt form is generally used to enhance aqueous solubility and improve stability compared to the free base.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution?

A: The principal vulnerability of this compound lies in the strained four-membered azetidine ring. This ring is susceptible to hydrolysis and subsequent ring-opening, a process that can be catalyzed by both acidic and basic conditions.[3][4] Under acidic conditions, protonation of the azetidine nitrogen can activate the ring, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the solution.[5]

Q2: What is the optimal pH range for storing solutions of this compound?

A: While specific long-term stability data for this exact molecule is not extensively published, related compounds often show maximum stability in the weakly acidic to neutral pH range (approximately pH 3-7).[6][7] Highly acidic (pH < 2) and alkaline (pH > 9) conditions are expected to significantly accelerate degradation.[8][9] It is crucial to experimentally determine the optimal pH for your specific application and storage duration.

Q3: Is this compound sensitive to light?

A: Yes, compounds containing a fluorophenoxy group may exhibit photosensitivity.[10] Exposure to UV or high-intensity visible light can potentially lead to photodegradation. Therefore, it is a standard best practice to protect solutions from light during storage and handling by using amber vials or covering containers with aluminum foil. Confirmatory photostability studies are recommended as per ICH Q1B guidelines.[11][12]

Q4: Can my choice of buffer affect the stability of the compound?

A: Absolutely. Certain buffer components can act as nucleophiles and may actively participate in the degradation of the compound, a phenomenon known as buffer catalysis.[6] For example, phosphate and acetate buffers have been observed to catalyze the hydrolysis of some compounds.[6] When developing a formulation, it is advisable to test stability in several different buffer systems (e.g., citrate, phosphate, TRIS) to identify the one that imparts the greatest stability.

Q5: What are the likely degradation products I might observe?

A: Based on the structure, the primary degradation pathway is the hydrolysis of the azetidine ring. This would lead to the formation of a ring-opened product, specifically an amino alcohol derivative. A plausible degradation mechanism involves the formation of an azetidinium ion, which is then attacked by water.[3] Other potential, though less common, degradation pathways could involve the ether linkage.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: I am seeing unexpected peaks in my HPLC chromatogram after preparing my solution.

This is a common sign of degradation. The following workflow can help you diagnose the issue.

Caption: General experimental workflow for a forced degradation study.

Step-by-Step Procedure:

-

Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile/water).

-

Control Sample: Store one aliquot, protected from light, at 4°C. This is your time-zero and control sample.

-

Acid Hydrolysis: To one aliquot, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: To a third aliquot, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light. 6. Thermal Degradation: Place a fourth aliquot in an oven set to 60°C, protected from light.

-

Photostability: Expose a fifth aliquot in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [13][11]A dark control should be run in parallel.

-

Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw a sample from each condition. Neutralize the acid and base samples before injection. Analyze all samples by a suitable stability-indicating HPLC method. [14]9. Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify major degradation products, preferably using LC-MS to obtain mass information. [15]

Data Summary: Expected Stability Profile

The following table summarizes the expected outcomes from a forced degradation study based on the chemical nature of this compound.

| Stress Condition | Target Degradation | Expected Stability | Primary Degradation Pathway |

| 0.1 M HCl, 60°C | 5-20% | Labile | Acid-catalyzed hydrolysis/ring-opening of the azetidine moiety. [4] |

| 0.1 M NaOH, RT | 5-20% | Labile | Base-catalyzed hydrolysis/ring-opening of the azetidine moiety. [3] |

| 3% H₂O₂, RT | 5-20% | Likely Stable | The structure lacks common sites for facile oxidation. |

| Heat (60°C) | < 5% | Likely Stable | Degradation in solution is more likely hydrolytic than purely thermal. |

| Light (ICH Q1B) | Variable | Potentially Labile | Photodegradation of the fluorophenoxy group is possible. [10] |

References

- Degradation products of azetidine core G334089 - Isolation, structure elucidation and p

- Enzymatic hydrolysis on L-azetidine-2-carboxyl

- 3-(4-Fluorophenyl)azetidine hydrochloride | 1203681-55-3. Benchchem.

- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.

- The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. PubMed.

- Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.

- log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.

- This compound. Fluorochem.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.

- The Influence of pH and Temperature on the Stability of N-[(Piperidine)

- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

- FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. Caron Scientific.

- LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI.

- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

- Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting.

- Forced Degrad

- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P

- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

- Azetidine synthesis. Organic Chemistry Portal.

- Azetidine: Basicity and Prepar

- (PDF) Photostability testing of pharmaceutical products.

- 3-(4-fluorophenoxy)azetidine hydrochloride (C9H10FNO). PubChem.

- Study on degradation process of famotidine hydrochloride in aqueous samples. Springer.

- Development of forced degradation and stability indic

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.

- Forced Degradation of an Anticancer Drug Apalutamide: Impurity Profiling and Structure Elucidation Study.

- Stability of metronidazole, tetracycline HCl and famotidine alone and in combin

- CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride. CymitQuimica.

- Apparent fi rst-order degradation and pH-rate pro fi le of THC- HG in...

Sources

- 1. 3-(4-Fluorophenyl)azetidine hydrochloride | 1203681-55-3 | Benchchem [benchchem.com]

- 2. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]

- 3. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ikev.org [ikev.org]

- 12. biobostonconsulting.com [biobostonconsulting.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 15. researchgate.net [researchgate.net]

Technical Support Center: Optimization of Reaction Conditions for Azetidine Synthesis

Welcome to the technical support center for the optimization of reaction conditions for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles. The inherent ring strain of the four-membered azetidine ring presents unique synthetic challenges, making careful optimization of reaction conditions paramount for success. This guide provides in-depth technical advice and practical, field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the azetidine ring?

A1: The primary methods for constructing the azetidine ring involve intramolecular cyclization reactions. These typically proceed via nucleophilic substitution where a nitrogen atom displaces a leaving group at the γ-position. Key strategies include:

-

Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a classical and widely used approach where a 3-amino-1-propanol derivative is activated (e.g., by conversion of the alcohol to a good leaving group like a tosylate or mesylate) and then cyclized in the presence of a base.

-

Palladium-catalyzed intramolecular C-H amination: This modern method allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate, often using a directing group.

-

Lanthanide-catalyzed intramolecular aminolysis of epoxides: Lewis acids like Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[1][2]

-

[2+2] Photocycloadditions (Aza Paternò-Büchi reaction): This reaction involves the photochemical cycloaddition of an imine and an alkene to directly form the azetidine ring.[3]

Q2: I am observing significant formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. Why is this happening and how can I prevent it?

A2: The formation of a pyrrolidine side product is a common thermodynamic pitfall in azetidine synthesis. The five-membered pyrrolidine ring is generally more thermodynamically stable than the strained four-membered azetidine ring. The formation of azetidine is a kinetically favored process (4-exo-tet cyclization), while pyrrolidine formation is a thermodynamically favored but kinetically slower process (5-endo-tet cyclization).

To favor the formation of azetidine, you need to employ conditions that promote the kinetically controlled pathway:

-

Choice of Base: Use a strong, non-nucleophilic base to rapidly deprotonate the amine, favoring the faster intramolecular cyclization to the azetidine. Bulky bases can also disfavor the more sterically demanding transition state leading to the pyrrolidine.

-

Leaving Group: A better leaving group will accelerate the rate of the desired S(_N)2 reaction, favoring the kinetic product.

-

Solvent: Less polar, non-coordinating solvents can favor the formation of the azetidine ring.

-

Temperature: Lower reaction temperatures generally favor the kinetic product.

Q3: Which protecting group is most suitable for the azetidine nitrogen?

A3: The choice of protecting group is critical and can significantly influence the outcome of the cyclization reaction.

-

tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its steric bulk, which can help to pre-organize the substrate for cyclization. It is stable under many reaction conditions and can be readily removed with acid.

-

Carbobenzyloxy (Cbz): Another common protecting group that can be removed by hydrogenolysis. N-Cbz protected amines have shown clean reaction profiles and high yields in some coupling reactions.[4]

-

Tosyl (Ts): This electron-withdrawing group can increase the acidity of the N-H proton, facilitating deprotonation. However, its removal can sometimes require harsh conditions.

The electronic and steric properties of the protecting group can influence the nucleophilicity of the nitrogen and the conformational preferences of the acyclic precursor, thereby affecting the cyclization efficiency.[5]

Q4: How can I purify my azetidine derivative effectively?

A4: Purification of azetidines can be challenging due to their polarity and potential volatility.

-

Column Chromatography: This is the most common method. For polar azetidines, a gradient elution on silica gel is often effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. In some cases, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent decomposition of sensitive compounds. For very polar compounds that show poor retention on standard silica, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative.[6]

-

Distillation: For volatile, non-protected azetidines, distillation (including Kugelrohr for small quantities) can be an effective purification method.

-

Recrystallization: If your azetidine derivative is a solid, recrystallization can be an excellent method for obtaining highly pure material.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most common issues in azetidine synthesis, largely due to the high activation energy for forming the strained four-membered ring.

Caption: Troubleshooting decision tree for low or no product yield in azetidine synthesis.

-

Starting Material is Unchanged:

-

Potential Cause: Insufficient activation of the leaving group, inadequate reaction temperature or time, or inactive reagents.

-

Troubleshooting Actions:

-

Verify Reagents: Ensure the base is active and the solvent is anhydrous.

-

Increase Temperature/Time: Gradually increase the reaction temperature and monitor by TLC. Microwave irradiation can sometimes be effective in driving the reaction to completion.

-

Better Leaving Group: If starting from an amino alcohol, ensure the activation step (e.g., mesylation, tosylation) went to completion. Consider using a better leaving group (e.g., triflate).

-

-

-

Formation of Pyrrolidine as the Major Side Product:

-

Potential Cause: The reaction conditions favor the thermodynamically more stable five-membered ring.

-

Troubleshooting Actions:

-

Base Selection: Switch to a stronger, more sterically hindered, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide.

-

Solvent Effects: Change to a less polar, aprotic solvent like THF or dioxane.

-

Temperature Control: Run the reaction at a lower temperature to favor the kinetically controlled formation of the azetidine.

-

-

-

Observation of Oligomerization/Polymerization:

-

Potential Cause: Intermolecular reactions are competing with the desired intramolecular cyclization.

-

Troubleshooting Actions:

-

High Dilution: Perform the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by slow addition of the substrate to the reaction mixture.

-

Protecting Group Strategy: Ensure the nitrogen is appropriately protected to prevent it from acting as a nucleophile in intermolecular side reactions.

-

-

Issue 2: Difficulty in Product Purification

Azetidines, especially those with a free N-H group, can be challenging to purify due to their high polarity and potential for interaction with silica gel.

-

Product Streaking on TLC or Column:

-

Potential Cause: The basic nitrogen of the azetidine is strongly interacting with the acidic silica gel.

-

Troubleshooting Actions:

-

Neutralize Silica: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to suppress the interaction.

-

Alternative Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase column for chromatography.

-

-

-

Product Decomposition on Silica Gel:

-

Potential Cause: The azetidine is unstable to the acidic nature of silica gel.

-

Troubleshooting Actions:

-

Deactivated Silica: Use silica gel that has been deactivated with a base.

-

Alternative Purification: If the product is sufficiently volatile, consider distillation. Recrystallization is also a good option for solid products.

-

-

Detailed Experimental Protocols

Protocol 1: Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This two-step protocol involves the activation of the hydroxyl group as a mesylate, followed by base-mediated cyclization.

-

Dissolve the N-protected γ-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.5 equiv) dropwise to the stirred solution.

-

Add methanesulfonyl chloride (MsCl) (1.5 equiv) dropwise. Ensure the temperature does not rise above 5 °C.

-

Stir the reaction at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution at 0 °C.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

-

In a separate flame-dried flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.2 M) under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Dissolve the crude mesylate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

After completion, cool the reaction to 0 °C and cautiously quench with water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is particularly useful for the synthesis of 3-hydroxyazetidines.[1]

-

To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE) (0.2 M) in a flame-dried flask, add Lanthanum(III) triflate (La(OTf)₃) (5 mol%).[1]

-

Stir the mixture at room temperature for 10 minutes, then heat to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench with saturated aqueous NaHCO₃ solution.[1]

-

Extract the mixture with dichloromethane (3x).[1]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the resulting residue by column chromatography to yield the corresponding azetidine.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Intramolecular Aminolysis of a Model cis-3,4-Epoxy Amine [1]

| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield of Azetidine (%) |

| 1 | La(OTf)₃ (5) | DCE | Reflux | 2.5 | 81 |

| 2 | La(OTf)₃ (5) | Benzene | Reflux | 2.5 | 75 |

| 3 | La(OTf)₃ (5) | MeCN | Reflux | 2.5 | 68 (incomplete) |

| 4 | La(OTf)₃ (5) | THF | Reflux | 2.5 | 72 (incomplete) |

| 5 | Sc(OTf)₃ (5) | DCE | Reflux | 5 | 65 |

Note: This table illustrates the importance of solvent and catalyst choice in optimizing the yield of the desired azetidine. Non-coordinating solvents like DCE at reflux temperatures provided the best results in this specific case.

Visualization of Key Concepts

General Workflow for Azetidine Synthesis Optimization

Caption: A generalized workflow for the synthesis and optimization of azetidines.

References

-

Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1234567. [Link]

-

Quinodoz, P., et al. (2016). A general synthesis of diversely substituted N-aryl-2-cyanoazetidines. The Journal of Organic Chemistry, 81(7), 2899-2910. [Link]

-

University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3269-3281. [Link]

-